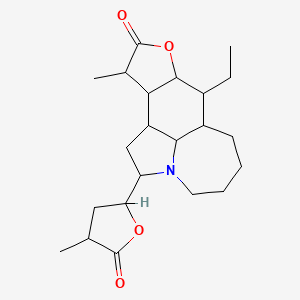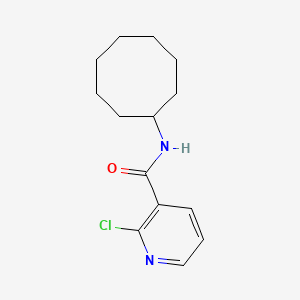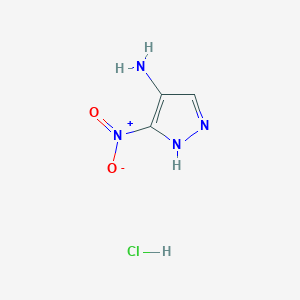![molecular formula C22H26N6O2 B12467627 N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that features a triazine ring substituted with dimethylphenylamino groups and an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethylaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with dimethylphenylamino groups. The resulting intermediate is then reacted with alanine to form the final product. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the dimethylphenyl groups, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylphenylamino groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The alanine moiety may also play a role in binding to specific sites on proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: A phosphine oxide with similar dimethylphenyl groups but different functional properties.
2,6-bis(3,5-dicarboxyphenyl)pyridine: A coordination polymer with distinct structural and magnetic properties.
Uniqueness
N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to its combination of a triazine ring with dimethylphenylamino groups and an alanine moiety. This unique structure imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H26N6O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C22H26N6O2/c1-12-6-13(2)9-17(8-12)24-21-26-20(23-16(5)19(29)30)27-22(28-21)25-18-10-14(3)7-15(4)11-18/h6-11,16H,1-5H3,(H,29,30)(H3,23,24,25,26,27,28) |
InChI Key |
VZMCYZNFPRRNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)O)NC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12467547.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)

![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12467565.png)
![2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12467575.png)
![2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12467579.png)
![2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B12467580.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B12467584.png)
![(3R,4R,5S,6R)-2-(4-chloro-3-{[4-(2-cyclopropoxyethoxy)phenyl]methyl}phenyl)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12467585.png)




